6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine is a heterocyclic compound that belongs to the indazole family, which is characterized by its unique bicyclic structure containing both nitrogen and carbon atoms. This compound has gained attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and inflammation.
The compound is synthesized through various chemical reactions involving specific precursors. The availability of starting materials and the efficiency of synthetic methods are crucial for its production. Research indicates that derivatives of indazole, including 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine, can be synthesized from simpler compounds using methods such as cyclization and functionalization reactions .
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine is classified as an indazole derivative. Indazoles are known for their diverse biological activities and are often explored for their pharmacological properties. This particular compound is recognized for its potential as a biochemical probe and therapeutic agent due to its structural characteristics that allow interaction with biological targets .
The synthesis of 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine typically involves several key steps:
The synthetic route may employ various reagents and conditions:
The molecular structure of 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine consists of:
The molecular formula is CHBrFN, with a molecular weight of approximately 250.06 g/mol. The compound's structure can be visualized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for confirmation of its identity .
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine primarily involves its interaction with biological targets:
Research indicates that this compound exhibits significant cytotoxicity against cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells .
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine is typically a pale yellow solid with moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) and NMR provide insights into functional groups and molecular interactions .
6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine has several notable applications:
Halogenated indazoles represent a structurally privileged scaffold in medicinal chemistry, with halogen atoms serving as critical modulators of bioactivity, pharmacokinetics, and molecular recognition. The strategic incorporation of halogens—particularly bromine and fluorine—into heterocyclic systems enables precise tuning of electronic properties, lipophilicity, and metabolic stability while maintaining favorable steric profiles. These compounds demonstrate remarkable versatility in targeting diverse biological pathways, with halogen bonding interactions significantly enhancing target engagement efficiency [2] [7].
Recent advances highlight halogen-substituted indazoles as potent inhibitors of pathogenic organisms and molecular targets. In vitro studies of halogenated imidazole-thiosemicarbazides demonstrated exceptional anti-Toxoplasma gondii activity (IC~50~ 10.30-113.45 µg/mL), surpassing reference drugs sulfadiazine (IC~50~ ~2721.45 µg/mL) and trimethoprim (IC~50~ 12.13 µg/mL) [2]. Lipophilicity (logP) emerged as a critical determinant of anti-parasitic efficacy, with halogen atoms enabling optimal balance between membrane permeability and aqueous solubility. Similarly, dual triazole-oxadiazole indazole hybrids exhibited potent antibacterial activity against Streptococcus pneumoniae (MIC 4.0–8.0 µg/mL), outperforming ampicillin (MIC 9.1 µg/mL) through hydrogen bonding interactions with key residues (Arg171, Lys20, Tyr248) in bacterial enzymes [5].
The synthetic accessibility of halogenated indazoles further enhances their drug discovery utility. Novel metal-free regioselective halogenation protocols enable efficient mono-, poly-, and hetero-halogenation of 2H-indazoles under environmentally benign conditions (EtOH/H~2~O solvent systems), achieving excellent yields (80–98%) with precise positional control [7]. This methodological advancement facilitates rapid diversification for structure-activity relationship (SAR) exploration and compound library development.
6-Bromo-4,7-difluoro-1-methyl-1H-indazol-3-amine (CAS 2748796-42-9; C~8~H~6~BrF~2~N~3~; MW 262.05 g/mol) exemplifies rational molecular design through complementary halogen effects [1] [3] [8]. The compound features a strategically substituted indazole core with distinct electronic and steric contributions from each halogen:
Table 1: Substituent Effects in 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine
| Position | Substituent | Electronic Contribution | Synthetic Role | Biological Impact |
|---|---|---|---|---|
| 1 | Methyl | +I effect, steric protection | Blocks N2 alkylation, enhances stability | Reduces metabolism, modulates target interactions |
| 4 & 7 | Fluorine | Strong -I effect, σ~p~~ = 0.06 | Directs electrophilic substitution | Enhances membrane permeability, metabolic stability |
| 6 | Bromine | Moderate +R/-I effect, σ~p~~ = 0.23 | Cross-coupling handle (Suzuki, Sonogashira) | Facilitates halogen bonding with biomacromolecules |
| 3 | Amine | Hydrogen bond donor/acceptor | Anchoring point for derivatization | Critical for target binding interactions |
The methyl group at N1 confers metabolic protection by shielding a potential oxidation site while enforcing regioselectivity in subsequent derivatization. Fluorine atoms at C4 and C7 exert strong electron-withdrawing effects that polarize the π-system, lowering pK~a~ (predicted 1.23 ± 0.50) and enhancing cell membrane penetration [8] [9]. This dual fluorination pattern significantly reduces oxidative metabolism compared to non-fluorinated analogs. The bromine at C6 serves dual purposes: as a halogen bond donor enhancing protein-ligand interactions (bond strength: 5–10 kJ/mol), and as a synthetic handle for transition metal-catalyzed cross-coupling reactions to generate molecular diversity [7].
Computational analyses of analogous bromo/fluoro-indazoles predict favorable drug-like properties: moderate lipophilicity (consensus LogP~o/w~ ≈ 2.08), good aqueous solubility (ESOL: -3.08), and high gastrointestinal absorption [4]. The molecule's topological polar surface area (54.7 Ų) falls within optimal range for CNS permeability, while halogen-dependent cytochrome P450 inhibition profiles (CYP1A2 inhibitor; non-inhibitor of CYP2C9/2C19/2D6/3A4) suggest manageable drug-drug interaction potential [4].
Table 2: Synthetic Routes to Halogenated Indazole Derivatives
| Method | Conditions | Selectivity | Yield Range | Advantages |
|---|---|---|---|---|
| Metal-free bromination [7] | NBS (1.0 eq), EtOH, 50°C, 2h | Mono-bromination at C3 | 80–98% | Environmentally benign, no catalyst removal |
| Poly-halogenation [7] | NBS (4.0 eq), MeCN, 80°C, 6h | Tribromination (C3,5,7) | 71% | Single-pot multiple functionalization |
| Sequential hetero-halogenation [7] | Step 1: NBS; Step 2: NCS | 3-Bromo-7-chloro | 65–74% | Regioselective hybrid halogen patterns |
| Nucleophilic substitution | ArF + KBr/Cu catalysts | Difluoro → Bromo/fluoro | Moderate | Late-stage diversification |
Synthetic access to this compound exploits regioselective halogenation protocols under metal-free conditions. The 1-methyl group directs electrophilic aromatic substitution to electron-rich positions, enabling sequential functionalization. Optimal bromination employs N-bromosuccinimide in ethanol at 50°C (97% yield), while difluorination precedes bromination in scaffold construction [7] [8]. The crystalline solid (predicted density 1.95±0.1 g/cm³) exhibits high thermal stability (bp 374.4±37.0°C), facilitating storage and handling [9]. Current applications include its use as a key intermediate in kinase inhibitor synthesis, where the bromo substituent enables Suzuki-Miyaura coupling to install biaryl pharmacophores targeting ATP-binding sites [10].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2